
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate
Overview
Description
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate (CAS: 614750-85-5) is a phosphonate ester with the molecular formula C₂₅H₂₃N₂O₃P and a molecular weight of 430.43 g/mol . It is synthesized via a one-pot reaction involving 6-methylpyridine-2-carbaldehyde, aniline, diphenyl phosphite, and zirconium tetrachloride octahydrate under nitrogen atmosphere. The reaction proceeds at room temperature for 1 hour, yielding a yellow solid with a 59% yield after purification by column chromatography . Structural confirmation is provided by ¹H NMR (shielding patterns for aromatic protons and the CH-P group) and HRMS-ESI data . The compound is stored at 2–8°C in sealed containers to ensure stability .
Its primary applications include serving as an intermediate in synthesizing bioactive molecules, such as TGF-β receptor kinase inhibitors and retinal derivatives, highlighting its versatility in medicinal and organic chemistry .
Biological Activity
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate, with the molecular formula C25H23N2O3P and CAS number 614750-85-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on various kinases, particularly those involved in signaling pathways related to cancer and other diseases.
- Molecular Weight : 430.4 g/mol
- Purity : Typically 95%
- Structure : The compound features a diphenyl phosphonate moiety linked to a 6-methylpyridin-2-yl and phenylamino group, which contributes to its biological activity.
Inhibition of Kinases
Research has shown that this compound exhibits potent inhibitory activity against several kinases, particularly the TGF-β type I receptor kinase (ALK5) and p38α mitogen-activated protein (MAP) kinase.
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ALK5 Inhibition :
- IC50 Values : The compound demonstrated an IC50 value of 0.28 µM for ALK5 inhibition, indicating strong potency. At a concentration of 10 µM, it achieved approximately 98% inhibition .
- Selectivity : It showed a selectivity index greater than 35 against p38α MAP kinase, suggesting that it preferentially inhibits ALK5 over p38α MAP kinase .
- Comparison with Other Compounds :
Pulmonary Arterial Hypertension (PAH)
Research has indicated that this compound may play a role in treating conditions like pulmonary arterial hypertension (PAH). In vivo studies using rat models exposed to monocrotaline showed that inhibition of the TGFβ/SMAD3 signaling pathway by ALK5 inhibitors could prevent disease progression .
Key findings from these studies include:
- Increased expression of phosphor-SMAD3 in lung homogenates from monocrotaline-exposed rats.
- Treatment with ALK5 inhibitors like IN-1233 resulted in reduced phosphor-SMAD expression and improved hemodynamic parameters .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable drug-likeness characteristics:
- Low Blood-Brain Barrier (BBB) Permeability : This property makes it suitable for targeting peripheral diseases without affecting the central nervous system .
- CYP2D6 Interaction : The compound does not inhibit CYP2D6, minimizing potential drug-drug interactions and side effects associated with metabolism .
Summary Table of Biological Activities
Activity Type | IC50 Value | Selectivity Index | Notes |
---|---|---|---|
ALK5 Inhibition | 0.28 µM | >35 | High potency; significant inhibition |
p38α MAP Kinase Inhibition | Not specified | Moderate | Lower selectivity compared to ALK5 |
Effect on PAH Models | Improved parameters | N/A | Reduced phosphor-SMAD expression |
Scientific Research Applications
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is a chemical compound with a variety of potential applications, primarily in the realm of scientific research and medicinal chemistry. Its unique structure, combining aromatic phenyl and pyridine rings with a phosphonate group, makes it a versatile candidate for chemical transformations.
Scientific Research Applications
- Versatile Reactivity The phosphonate group of this compound allows it to undergo hydrolysis, nucleophilic substitution, and other reactions typical of phosphonates. The phenylamino group enables participation in coupling reactions, allowing for further derivatization in synthetic chemistry.
- Synthesis this compound can be synthesized by treating 6-(dimethylamino)picolinaldehyde with aniline and diphenyl phosphite in i-PrOH at room temperature .
- Interaction Studies Interaction studies may focus on its binding affinity to various biological targets. Preliminary data suggests that similar compounds can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity studies. Further research is needed to elucidate specific interactions and their implications for pharmacokinetics and pharmacodynamics.
- Sphingosine 1-Phosphate Receptor Ligands Research indicates the potential use of phosphonate compounds in developing PET radiotracers for S1P receptors, which are significant in inflammatory response .
- The reactivity of the phosphonate group allows it to undergo reactions like hydrolysis and nucleophilic substitution.
- The phenylamino group allows the compound to participate in coupling reactions, which can be used for derivatization in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate, and how can reaction yields be improved?
The compound is synthesized via a three-component reaction involving 6-methylpyridine-2-carbaldehyde, aniline, and diphenylphosphonate under nitrogen atmosphere, catalyzed by zirconium tetrachloride octahydrate. Key steps include:
- Stirring reagents in dichloromethane (DCM) for 1 hour.
- Workup via DCM extraction, aqueous washing, drying with Na₂SO₄, and vacuum concentration.
- Purification using gradient ethyl acetate/hexane column chromatography (59% yield) .
To improve yields: - Optimize catalyst loading (e.g., ZrCl₄·8H₂O stoichiometry).
- Monitor reaction progress with thin-layer chromatography (TLC) or NMR to avoid side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on:
- 1H NMR : Peaks at δ 2.42 (s, 3H, CH₃), δ 6.60–7.80 (aromatic protons), and δ 5.20 (s, 1H, CH-P) confirm substituent integration .
- HRMS-ESI : A molecular ion peak at m/z 431.1442 [M+H]⁺ matches the theoretical mass (430.43 g/mol) .
- Elemental analysis (C, H, N, P) for purity assessment.
Q. What are the fundamental reactivity patterns of this phosphonate in nucleophilic or electrophilic reactions?
The phosphonate group (P=O) acts as a weak electrophile, while the methylpyridinyl and phenylamino groups influence electronic effects:
- Nucleophilic attack : Reacts with Grignard reagents or alcohols to form phosphorylated products.
- Hydrolysis stability : Resists aqueous hydrolysis under neutral conditions but degrades in acidic/basic media .
Advanced Research Questions
Q. How can enantioselective modifications of this phosphonate be achieved for chiral catalysis or drug discovery?
Enantioselective synthesis involves:
- Chiral catalysts : Binaphthyl-based catalysts (e.g., squaramide-tertiary amine systems) activate ketimines or aldehydes for asymmetric phosphonate additions .
- Gram-scale protocols : Catalyst III (2.5 mol%) in ethyl acetate at 0°C yields 81% product with 93% enantiomeric excess (ee) .
- Mechanistic insights : Hydrogen bonding between catalyst and substrate directs stereochemical outcomes (Figure 2 in ).
Q. What methodologies validate its application in bioimaging or corrosion inhibition?
- Fluorescent probes : The diphenylphosphonate group serves as an electron-withdrawing moiety in BODIPY-based probes for superoxide anion (O₂⁻) detection. Its stability at neutral pH minimizes false signals from redox-active interferants .
- Corrosion studies : Electrochemical impedance spectroscopy (EIS) and Tafel polarization in 1.0 M HCl evaluate corrosion inhibition efficiency. Comparative studies with derivatives (e.g., diethyl analogs) reveal structure-activity relationships .
Q. How do structural modifications (e.g., substituent variations) impact its physicochemical or biological properties?
- Pyridinyl substitution : Replacing 6-methylpyridinyl with triazolo[1,5-a]pyridinyl alters electronic density, affecting catalytic or binding properties .
- Phenylamino group : Fluorination or methylation modulates solubility and bioactivity (e.g., antimicrobial or enzyme inhibition) .
Q. Data Contradictions and Troubleshooting
Q. How should researchers address discrepancies in reported synthetic yields or purity?
- Contradictions : Yield variations (e.g., 59% vs. lower literature values) may arise from catalyst deactivation or incomplete purification.
- Solutions :
- Use anhydrous conditions to prevent ZrCl₄·8H₂O hydrolysis.
- Validate purity via HPLC or differential scanning calorimetry (DSC) for melting point consistency .
Q. Why do some studies report conflicting reactivity outcomes in phosphonate-based reactions?
- Electrophilic vs. nucleophilic behavior : Reactivity depends on solvent polarity and pH. For example, polar aprotic solvents enhance nucleophilicity, while acidic conditions promote electrophilic attack .
- Catalyst interference : Residual Zr⁴⁺ from synthesis may act as a Lewis acid, altering reaction pathways .
Q. Methodological Resources
Comparison with Similar Compounds
The structural and functional attributes of Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate are compared below with three analogous phosphonate derivatives:
Table 1: Comparative Analysis of Phosphonate Derivatives
Functional and Application-Based Differences
- Biological Activity: Compound 12 exhibits antifungal activity, attributed to the thiophene moiety’s ability to disrupt fungal membrane integrity . The target compound and its dimethylamino analog (10a) are precursors for TGF-β receptor kinase inhibitors, where the pyridine ring modulates target selectivity .
Reactivity in Derivative Synthesis :
- Compound 114 is pivotal in synthesizing halo-substituted retinals via electrophilic substitution, leveraging the phosphonate group’s directing effects .
- The target compound’s 6-methylpyridinyl group is less reactive in such transformations but serves as a stable scaffold for further functionalization .
Physicochemical Properties
- Melting Points : Only compound 12 reports a defined melting point (134–136°C ), suggesting higher crystallinity compared to the target compound .
- Solubility: The dimethylamino group in 10a likely enhances polar solubility, making it more suitable for aqueous-based biological assays than the hydrophobic 6-methylpyridinyl variant .
Research Findings and Implications
- The 6-methylpyridinyl substituent balances steric bulk and electronic effects, making the compound a versatile intermediate for kinase inhibitors but less ideal for high-yield syntheses .
- Thiophene-containing analogs outperform pyridine derivatives in antifungal applications, highlighting the role of heterocycle choice in bioactivity .
- Substituent-directed reactivity (e.g., nitrile vs. pyridine) underscores the importance of functional group selection in synthetic pathways .
Properties
IUPAC Name |
N-[diphenoxyphosphoryl-(6-methylpyridin-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2O3P/c1-20-12-11-19-24(26-20)25(27-21-13-5-2-6-14-21)31(28,29-22-15-7-3-8-16-22)30-23-17-9-4-10-18-23/h2-19,25,27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKJPVJQTPRXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729862 | |
Record name | Diphenyl [anilino(6-methylpyridin-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-85-5 | |
Record name | Diphenyl P-[(6-methyl-2-pyridinyl)(phenylamino)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614750-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl [anilino(6-methylpyridin-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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